

An In-depth Technical Guide to the Discovery of 1-Aminocyclobutanecarboxylic Acid

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Compound of Interest

Compound Name: 1-Aminocyclobutanecarboxylic acid

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Introduction

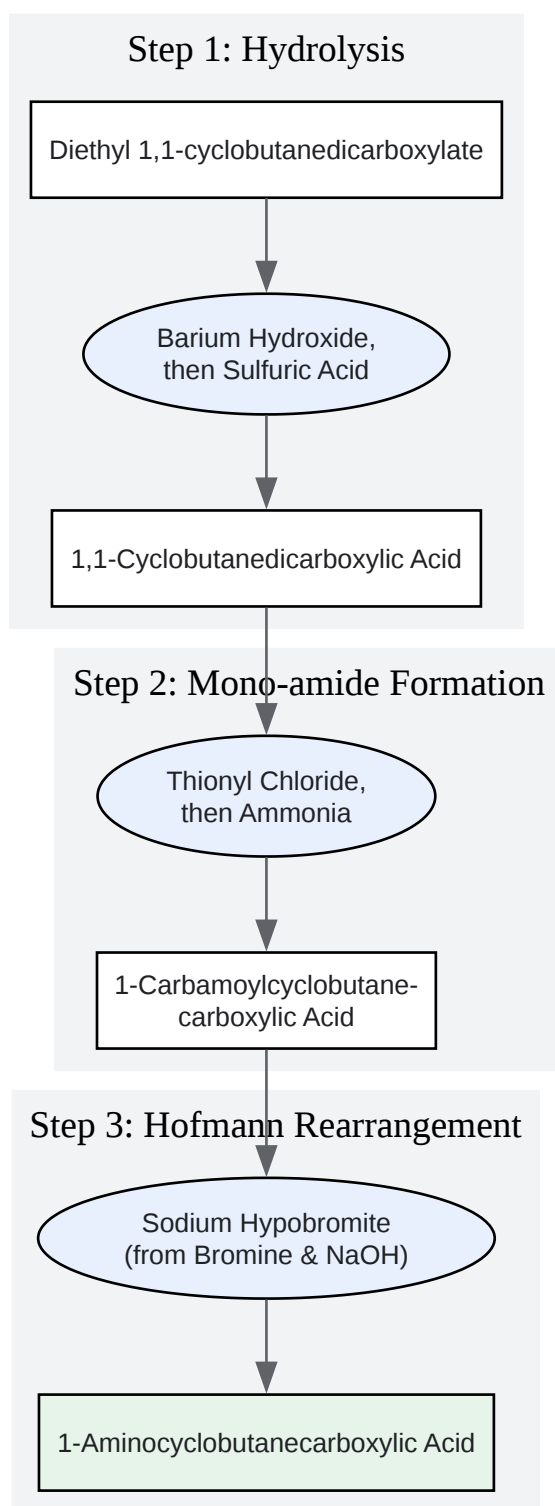
1-Aminocyclobutanecarboxylic acid (ACBC) is a non-proteinogenic cyclic α -amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclobutane ring imposes conformational constraints that are valuable in the design of peptides and pharmacologically active molecules. This technical guide provides a comprehensive overview of the initial discovery and synthesis of ACBC, its physicochemical properties, and its early biological evaluations, with a focus on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor.

The Initial Synthesis of 1-Aminocyclobutanecarboxylic Acid

The first detailed synthesis of **1-aminocyclobutanecarboxylic acid** was reported in 1963 by Rokuro Sudo and Shigehiro Ichihara in the Bulletin of the Chemical Society of Japan. Their approach involved a multi-step synthesis starting from diethyl 1,1-cyclobutanedicarboxylate, proceeding through a Hofmann rearrangement of 1-carbamoylcyclobutanecarboxylic acid.

Synthetic Workflow

The overall synthetic pathway reported by Sudo and Ichihara is depicted below. It begins with the hydrolysis of the diethyl ester, followed by the formation of a mono-amide, and finally, a Hofmann degradation to yield the desired amino acid.



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*Original synthesis of **1-Aminocyclobutanecarboxylic acid**.*

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **1-aminocyclobutanecarboxylic acid** and its precursors.

Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This procedure is adapted from established methods for the synthesis of the precursor to ACBC.

- **Preparation of Diethyl 1,1-cyclobutanedicarboxylate:** Diethyl malonate is reacted with trimethylene chlorobromide or dibromide in the presence of sodium ethoxide in absolute ethanol. The reaction mixture is heated to maintain a temperature of 60-65°C. After the addition of sodium ethoxide is complete, the mixture is heated on a steam bath until neutral. The product, diethyl 1,1-cyclobutanedicarboxylate, is isolated by steam distillation.^[1]
- **Saponification:** The prepared diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.
- **Isolation:** After hydrolysis, the ethanol is removed by distillation, and the residue is evaporated to dryness. The resulting potassium salt is dissolved in water and acidified with hydrochloric acid to precipitate the crude 1,1-cyclobutanedicarboxylic acid.
- **Purification:** The crude acid is purified by recrystallization from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.^[1]

Protocol 2: Synthesis of 1-Aminocyclobutanecarboxylic Acid (Sudo & Ichihara, 1963)

- **Preparation of 1-Carbamoylcyclobutanecarboxylic Acid:**
 - A mixture of 1,1-cyclobutanedicarboxylic acid (14.4 g, 0.1 mol) and thionyl chloride (26 g, 0.22 mol) is refluxed for 3 hours.
 - Excess thionyl chloride is removed by distillation under reduced pressure.

- The resulting acid chloride is dissolved in anhydrous ether and added dropwise to a cooled, concentrated aqueous ammonia solution (28%, 50 ml).
- The resulting precipitate is collected, dissolved in a sodium bicarbonate solution, and washed with ether.
- The aqueous solution is acidified with hydrochloric acid to precipitate 1-carbamoylcyclobutanecarboxylic acid. The product is recrystallized from hot water.
- Hofmann Rearrangement:
 - A solution of sodium hydroxide (4.4 g, 0.11 mol) in water (20 ml) is cooled to 0°C, and bromine (16 g, 0.1 mol) is added dropwise with stirring to prepare a sodium hypobromite solution.
 - To this solution, 1-carbamoylcyclobutanecarboxylic acid (14.3 g, 0.1 mol) is added in small portions.
 - The reaction mixture is stirred at 15-20°C for 30 minutes, then heated to 70-75°C for 1 hour.
 - The solution is cooled, and unreacted starting material is removed by filtration.
 - The filtrate is acidified with acetic acid, and the precipitated **1-aminocyclobutanecarboxylic acid** is collected by filtration.
 - The crude product is recrystallized from a water-ethanol mixture.

Protocol 3: N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid

This is a common procedure for protecting the amino group of ACBC for use in peptide synthesis.

- To a stirred solution of **1-aminocyclobutanecarboxylic acid** (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL total), sodium bicarbonate (4.4 g, 57 mmol) is added at 0°C. [\[2\]](#)

- Di-tert-butyl dicarbonate (Boc)₂O (4.5 g, 20.4 mmol) is added, and the reaction mixture is stirred for approximately 12 hours at room temperature.[\[2\]](#)
- After the reaction is complete, the mixture is washed with ethyl acetate (30 mL) to remove impurities.
- The aqueous layer is then acidified with 1N HCl to a pH of 2-3 and extracted with dichloromethane (2 x 40 mL).[\[2\]](#)
- The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to yield N-Boc-**1-aminocyclobutanecarboxylic acid**.[\[2\]](#)

Data Presentation

The following tables summarize the key quantitative data related to the discovery and characterization of **1-aminocyclobutanecarboxylic acid**.

Table 1: Physicochemical Properties of **1-Aminocyclobutanecarboxylic Acid**

Property	Value	Source
Molecular Formula	C ₅ H ₉ NO ₂	[3]
Molecular Weight	115.13 g/mol	[3]
Appearance	Crystalline solid	Sudo & Ichihara, 1963
Melting Point	261°C (decomposes)	Sudo & Ichihara, 1963

Table 2: Summary of the Original Synthesis by Sudo and Ichihara (1963)

Step	Starting Material	Product	Yield
1	1,1-Cyclobutanedicarboxylic acid	1-Carbamoylcyclobutanecarboxylic acid	85%
2	1-Carbamoylcyclobutanecarboxylic acid	1-Aminocyclobutanecarboxylic acid	75%

Table 3: Spectroscopic Data for **1-Aminocyclobutanecarboxylic Acid**

Spectroscopy	Key Features	Source
Infrared (IR)	The original paper describes the IR spectrum as consistent with the amino acid structure, showing characteristic absorptions for amino and carboxyl groups.	Sudo & Ichihara, 1963
A modern FTIR spectrum shows characteristic peaks for N-H, C-H, C=O, and C-N bonds. [4]		

Table 4: Early Biological Activity Data

Biological Target	Assay	Result	Source
Tumor Tissue Uptake	In vivo distribution in rats and hamsters	Preferential incorporation into several tumor types.	[2]
Maximum tissue concentration reached within 30 minutes post-injection.	[2]		
Total excretion was low (3.6% in 2 hours).	[2]		
NMDA Receptor	Not specified in early reports	Identified as a partial agonist at the glycine site.	[5]

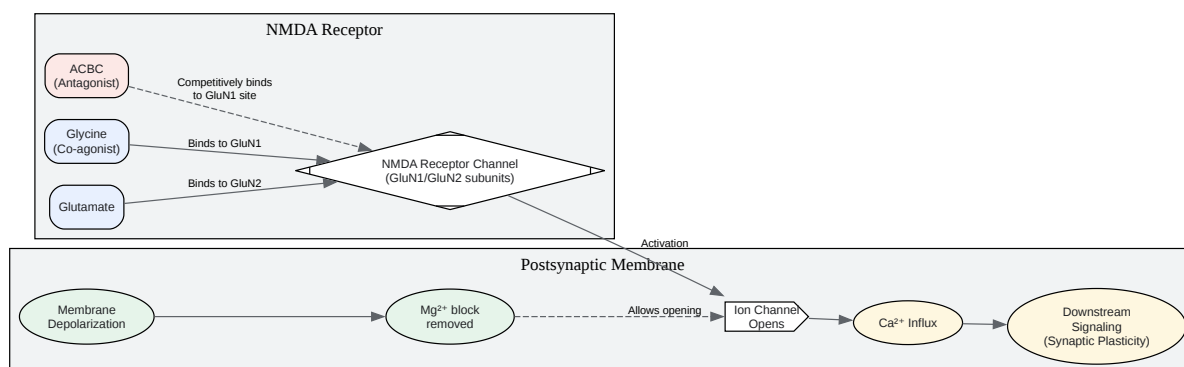
Biological Significance and Mechanism of Action

The discovery of **1-aminocyclobutanecarboxylic acid**'s biological activity has been pivotal to its continued study. Its primary mechanism of action involves the modulation of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.

Modulation of the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Upon activation, and with sufficient membrane depolarization to relieve a magnesium ion (Mg^{2+}) block, the channel opens, allowing the influx of cations, most notably Ca^{2+} . This calcium influx triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.

1-Aminocyclobutanecarboxylic acid acts as a partial agonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[5] By competing with endogenous glycine, it can modulate the receptor's activity. Depending on the concentration of the full agonist (glycine), ACBC can act as a functional antagonist, reducing the overall activation of the NMDA receptor.



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Mechanism of ACBC at the NMDA receptor.

Early Applications in Research

- **Tumor Imaging:** In the late 1970s, radiolabeled ACBC, specifically ^{11}C -ACBC, was investigated as a potential tumor-seeking agent for positron emission tomography (PET).[2] Studies showed that it was preferentially taken up by various tumor types in animal models, with rapid blood clearance, making it a promising candidate for diagnostic imaging.[2]
- **Peptide Chemistry:** The rigid cyclobutane structure of ACBC makes it a valuable tool for creating conformationally constrained peptides. By the 1990s, researchers were incorporating ACBC into peptide sequences to induce specific secondary structures, such as β -turns and helices.[6] These conformationally defined peptides are instrumental in studying peptide-receptor interactions and in the development of metabolically stable peptide-based drugs.[7]

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